molecular formula C13H23N3 B12892663 1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B12892663
M. Wt: 221.34 g/mol
InChI Key: KNYZMWRBBPJFIB-UHFFFAOYSA-N
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Description

1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a complex organic compound that belongs to the class of pyrazoloazepines. This compound is characterized by its unique structure, which includes a hexahydroazepine ring fused with a pyrazole ring. The presence of ethyl and isobutyl groups further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, the compound can be synthesized through a series of reactions involving alkylation, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
  • 1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
  • 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

Uniqueness

1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

1-ethyl-3-(2-methylpropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C13H23N3/c1-4-16-13-11(7-5-6-8-14-13)12(15-16)9-10(2)3/h10,14H,4-9H2,1-3H3

InChI Key

KNYZMWRBBPJFIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCCCN2)C(=N1)CC(C)C

Origin of Product

United States

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